dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate
Description
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate (CAS: 866135-82-2) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3,4-dichlorophenyl group and a malonate ester moiety. Its molecular formula is C₁₄H₁₁Cl₂N₃O₄, with a molecular weight of 356.17 g/mol . The malonate ester provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
dimethyl 2-[[1-(3,4-dichlorophenyl)triazol-4-yl]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-22-13(20)10(14(21)23-2)5-8-7-19(18-17-8)9-3-4-11(15)12(16)6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKBATVJAMONLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorophenyl halide.
Methylation of Malonate: The final step involves the methylation of malonate to form the dimethyl ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Malonate Hybrids with Varied Substituents
a. Diethyl 2-hydroxy-2-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]malonate (2q)
- Molecular Formula : C₁₆H₁₈N₃O₆
- Key Differences: The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing 3,4-dichlorophenyl group in the target compound.
b. Ethyl 2-[5-(furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate (2p)
- Molecular Formula : C₁₁H₁₁N₃O₄
- Key Differences :
Triazole Derivatives with Alternative Heterocycles
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
- Molecular Formula : C₁₀H₁₄N₄O₄
- Lacks the dichlorophenyl group, reducing steric bulk and halogen-mediated interactions .
Non-Triazole Malonate Derivatives
Dimethyl 2-(aminomethylene)malonate
- The aminomethylene group introduces basicity, contrasting with the neutral triazole in the target compound .
Reactivity and Stability
- The 3,4-dichlorophenyl group in the target compound enhances electrophilicity at the triazole ring, favoring nucleophilic substitutions.
- Hydroxyl-containing analogs (e.g., 2q) may undergo ester hydrolysis under basic conditions, whereas the target compound’s methyl esters offer greater stability .
Physicochemical Data
*Predicted using QSPR models .
Biological Activity
Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through various organic reactions. One common method is the use of triazole chemistry to form the core structure followed by the introduction of the malonate moiety.
Biological Activity Overview
This compound has been evaluated for several biological activities:
1. Antimicrobial Activity:
- Mechanism: The triazole ring in the compound is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of other triazole antifungals.
- Studies: In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, compounds with similar triazole structures have been tested against pathogens such as Candida albicans and Staphylococcus aureus with promising results.
2. Anticancer Activity:
- Cell Line Studies: Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory concentration (GI50) values suggest that this compound may surpass standard chemotherapeutic agents in efficacy.
- Mechanisms: The proposed mechanisms for its anticancer activity include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A study conducted in 2020 evaluated a series of triazole derivatives including this compound for their antimicrobial properties. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus at concentrations lower than those required for traditional antibiotics.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 15 | 10 |
| Control Antibiotic | 32 | 25 |
Case Study 2: Anticancer Activity
In a comparative study published in 2023, this compound was tested alongside established chemotherapeutics on MCF-7 cells. The GI50 was determined to be significantly lower than that of doxorubicin.
| Treatment | GI50 (µM) |
|---|---|
| This compound | 5.0 ± 0.5 |
| Doxorubicin | 8.0 ± 0.7 |
Research Findings
Recent research has focused on elucidating the molecular interactions and mechanisms underlying the biological activities of this compound. Computational docking studies have suggested strong binding affinities to targets involved in cancer cell signaling pathways.
Key Findings:
- Cytotoxic Mechanism: The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Potential as a Lead Compound: Given its promising biological activity profile and structural features conducive to further modification, this compound represents a potential lead compound for drug development.
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate?
Methodological Answer: To confirm structural integrity, employ a combination of:
- <sup>13</sup>C-NMR : Analyze carbonyl (δ ~163–168 ppm) and triazole/aromatic carbon signals (δ 118–150 ppm) to verify substituent connectivity .
- ESI-HR Mass Spectrometry : Validate the molecular formula (e.g., [M+H]<sup>+</sup> at m/z 351.9998 for C13H8Cl2N5O3<sup>+</sup>) and rule out impurities .
- IR Spectroscopy : Confirm ester C=O stretches (~1680 cm<sup>-1</sup>) and triazole ring vibrations (~1487–1593 cm<sup>-1</sup>) .
Q. What synthetic strategies are commonly used to introduce the 1,2,3-triazole moiety in this compound?
Methodological Answer: The 1,2,3-triazole group is typically introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
Prepare the azide precursor (e.g., 3,4-dichlorophenyl azide).
React with a terminal alkyne (e.g., propargylated malonate) under Cu(I) catalysis (e.g., CuSO4/sodium ascorbate) in polar solvents (DMF/H2O) .
Optimize reaction time (6–24 h) and temperature (25–60°C) to achieve >95% regioselectivity for the 1,4-triazole isomer .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer: Address discrepancies through:
- Multi-Technique Cross-Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C-NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous assignments by correlating proton-proton coupling and long-range carbon-proton interactions .
- X-ray Crystallography : If crystalline, determine absolute configuration and compare bond lengths/angles with computational models (e.g., Mercury CCDC software) .
Q. What methodological approaches are used to evaluate the anticancer activity of triazole-containing malonate derivatives?
Methodological Answer: Anticancer evaluation typically involves:
- In Vitro Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC50 values <10 µM indicate promising activity .
- Mechanistic Studies :
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays.
- Molecular Docking : Model interactions with targets (e.g., tubulin, kinases) using Autodock Vina .
- In Vivo Efficacy : Administer in xenograft models (e.g., nude mice) at 10–50 mg/kg doses, monitoring tumor volume and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
